molecular formula C7H13N3O2 B13509854 Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate

Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate

Cat. No.: B13509854
M. Wt: 171.20 g/mol
InChI Key: YVYGNDXTTFEEIJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its photoreactive properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate typically involves multiple steps:

    Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. For example, the reaction of a ketone with hydrazine can form a diazirine intermediate.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of a suitable alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The diazirine ring can participate in substitution reactions, especially under photolytic conditions, where it can form reactive carbene intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Photolysis can be performed using UV light to generate reactive intermediates.

Major Products

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted products depending on the reactants used.

Scientific Research Applications

Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate primarily involves its photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, making it a powerful tool for studying molecular interactions and reaction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)butanoate
  • Ethyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate
  • Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)acetate

Uniqueness

Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is unique due to its specific combination of a diazirine ring and an aminoethyl group, which provides distinct photoreactive properties and potential for diverse chemical modifications. This makes it particularly valuable in applications requiring precise molecular interactions and labeling.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

methyl 3-[3-(2-aminoethyl)diazirin-3-yl]propanoate

InChI

InChI=1S/C7H13N3O2/c1-12-6(11)2-3-7(4-5-8)9-10-7/h2-5,8H2,1H3

InChI Key

YVYGNDXTTFEEIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(N=N1)CCN

Origin of Product

United States

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